molecular formula C17H22O3 B1630496 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid

Cat. No.: B1630496
M. Wt: 274.35 g/mol
InChI Key: DWHTYLMRWXUGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid is a diterpenoid compound. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid typically involves multiple steps, including cyclization, hydroxylation, and carboxylation reactions. The specific synthetic route can vary, but it generally starts with simpler precursors that undergo a series of chemical transformations to form the final product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid apart is its specific arrangement of functional groups and rings, which confer unique chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups, in particular, play crucial roles in its interactions with other molecules and its overall properties .

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)

InChI Key

DWHTYLMRWXUGJL-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
Reactant of Route 2
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
Reactant of Route 3
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
Reactant of Route 4
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
Reactant of Route 5
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid
Reactant of Route 6
13-Hydroxy-8,11,13-podocarpatrien-18-oic acid

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